molecular formula C9H8O2 B149242 2-Oxo-3-phenylpropanal CAS No. 56485-04-2

2-Oxo-3-phenylpropanal

Cat. No. B149242
CAS RN: 56485-04-2
M. Wt: 148.16 g/mol
InChI Key: OFMBSIAKTAZWIE-UHFFFAOYSA-N
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Description

2-Oxo-3-phenylpropanal is a chemical compound with the molecular formula C9H8O2 . It is also known as 3-Oxo-3-phenylpropanal . This compound is related to 2-Oxo-3-phenylpropanenitrile, which has a similar structure but contains a nitrogen atom .


Molecular Structure Analysis

The molecular structure of 2-Oxo-3-phenylpropanal can be analyzed using various techniques. For example, spectroscopic methods such as UV, FT-IR, and NMR can provide information about the compound’s structure . Density functional theory (DFT) can also be used to analyze the compound’s molecular structure .


Chemical Reactions Analysis

The chemical reactions involving 2-Oxo-3-phenylpropanal have been studied in the literature . These studies often involve the use of spectroscopic methods and density functional theory (DFT) to analyze the reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Oxo-3-phenylpropanal can be analyzed using various techniques. For example, its molecular formula is C9H8O2, and its average mass is 148.159 Da . Other properties, such as its refractivity and flash point, can also be determined .

Scientific Research Applications

Chemoselectivity in Organic Synthesis

2-Oxo-3-phenylpropanal demonstrates chemoselectivity in reactions with aldehydes and ketones. For instance, it reacts with aromatic aldehydes with weak electron-donating substituents and cyclic ketones to form 6-phenyl-4H-1,3-dioxin-4-one derivatives. However, it does not react with linear ketones, aliphatic aldehydes, or aromatic aldehydes with strong electron-donating substituents, showcasing its selective reactivity (Zhang & Xu, 2013).

Conformational Analysis

The rotational spectrum of 2-phenylpropanal, a related compound, has been explored using free jet millimeter-wave absorption spectroscopy. This study aids in understanding the molecule's conformational stability and behavior (Maris & Caminati, 2003).

Photochemical Reactivity

2-Oxo-3-phenylpropanal's derivatives exhibit notable photochemical reactivity. For instance, aldimines derived from it undergo photofission predominantly into isopropyl phenyl ketone, along with other minor products. This reveals the potential of these derivatives in photochemical applications (Armesto et al., 1986).

Synthetic Chemistry Applications

1,3-bis(1-adamantyl)-2-phenylpropan-1,3-diones, synthesized using derivatives of 2-oxo-3-phenylpropanal, have been explored for their molecular structure and vibrational spectra. This research contributes to our understanding of oxo-enol tautomerism and its relevance in synthetic chemistry (Babjaková et al., 2015).

Enzymatic Reaction Enhancement

2-Oxo-3-phenylpropanal has been shown to enhance the aldolase and dehydration activities of the enzyme 4-oxalocrotonate tautomerase. This indicates its potential in enzymatic reactions and protein engineering (Zandvoort et al., 2012).

Safety And Hazards

The safety and hazards associated with 2-Oxo-3-phenylpropanal are important considerations. According to its Safety Data Sheet, this compound is toxic and can cause irritation to the skin and eyes . It should only be handled by trained personnel .

Future Directions

The future directions for research on 2-Oxo-3-phenylpropanal could involve further investigation of its potential as an antiviral agent . Additionally, more studies could be conducted to better understand its synthesis, chemical reactions, and physical and chemical properties .

properties

IUPAC Name

2-oxo-3-phenylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMBSIAKTAZWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00318859
Record name Benzylglyoxal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-3-phenylpropanal

CAS RN

56485-04-2
Record name NSC337791
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337791
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzylglyoxal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phenylpyruvic acid (25.0 g, 152.0 mmol) was coevaporated twice with dry pyridine and then redissolved in dry pyridine (250 mL). To this solution was added acetic anhydride (170 mL, 1.8 moles) and the solution was stirred at ambient temperature for 15 h. The reaction progress was monitored by TLC. When the reaction was complete, the solution was evaporated to a viscous syrup. The syrup was dissolved in dichloromethane (700 mL) and then washed three times with 0.1 M aqueous HCl solution (3×200 mL). The organic phase was dried over anhydrous sodium sulfate, filtered and evaporated to an amber-colored syrup. This product was purified by flash chromatography on silica gel (250 g) using dichloromethane as mobile phase. Appropriate fractions were pooled and evaporated to afford 24 g of a dry solid. This material was dissolved in THF (150 mL) and the solution was cooled in an ice-water bath. To the solution was added dropwise oxalyl chloride (51 mL, 580 mmol). After 10 min DMF (7.5 mL) was added to the reaction mixture and the reaction was stirred for 4 h at 0° C. Toluene (100 mL) was added and the reaction mixture was evaporated to give a thick oil. This material was coevaporated twice with toluene and the crude product was dried under vacuum for 5 h. The dried product was dissolved in a 1:1 mixture of THF-dichloromethane (200 mL) and the solution was cooled to −78° C. (dry ice-isopropanol bath) under argon. Then, lithium tri-tert-butoxyaluminohydride (152 mL of a 1.0 M solution in THF, 152 mmol) was added at a rate such that the internal temperature of the reaction was below −60° C. After addition was complete, the reaction was stirred below −60° C. for 10 h. The reaction was quenched by the slow addition of 2 M aqueous HCl solution (100 mL) and the mixture was allowed to warm to ambient temperature. The reaction mixture was diluted with dichloromethane (500 mL) and then washed twice with 0.1 M aqueous HCl solution (2×100 mL). The organic phase was dried over anhydrous sodium sulfate, filtered and evaporated to give an amber-colored syrup. This material was purified by flash chromatography on silica gel (250 g) starting with 95:5 heptane-ethyl acetate, then with 9:1 heptane-ethyl acetate as mobile phase. Appropriate fractions were pooled and evaporated to afford 13.5 g (80%) of the desired compound.
Quantity
51 mL
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PA Allway - 1989 - search.proquest.com
Methods of synthesising 6-benzyl-2-pyrazinones were investigated. A low yielding route to 6-benzyloxy-2-(3-methoxyphenylhydroxymethyl) pyrazine, via 2-metallation of 2-benzyloxy-6-…
Number of citations: 0 search.proquest.com
RHV Nishimura, A de LL Vaz, LA Bozzini, VE Murie… - Tetrahedron, 2019 - Elsevier
Magnesium- and zinc-TMP amides have come out from relative obscurity to be recognized as important tools in modern synthetic chemistry. Development of LiCl-activated metal amides …
Number of citations: 12 www.sciencedirect.com
R Kachhadia, C Kapadia, S Singh, K Gandhi… - ACS …, 2022 - ACS Publications
The quorum sensing (QS) system of bacteria helps them to communicate with each other in a density-dependent manner and regulates pathogenicity. The concentrations of …
Number of citations: 18 pubs.acs.org
FE Shutt - 1983 - search.proquest.com
… In the previous study on 5-yli&ene-1,5-dioxolan-4-ones, Sweeney attempted to prepare 2-oxo-3-phenylpropanal (156), commonly known as benzyl glyoxal, by treatment of dioxolanone (…
Number of citations: 0 search.proquest.com

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